Cas no 1214371-23-9 (3-Nitro-5-(pyridin-3-yl)benzoic acid)

3-Nitro-5-(pyridin-3-yl)benzoic acid structure
1214371-23-9 structure
商品名:3-Nitro-5-(pyridin-3-yl)benzoic acid
CAS番号:1214371-23-9
MF:C12H8N2O4
メガワット:244.202922821045
CID:4909292

3-Nitro-5-(pyridin-3-yl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-nitro-5-(pyridin-3-yl)benzoic acid
    • 3-Nitro-5-(pyridin-3-yl)benzoic acid
    • インチ: 1S/C12H8N2O4/c15-12(16)10-4-9(5-11(6-10)14(17)18)8-2-1-3-13-7-8/h1-7H,(H,15,16)
    • InChIKey: GDHMVLDARWBQKC-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CC(=CC(=C1)C1C=NC=CC=1)[N+](=O)[O-])=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 329
  • トポロジー分子極性表面積: 96
  • 疎水性パラメータ計算基準値(XlogP): 1.8

3-Nitro-5-(pyridin-3-yl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029001274-1g
3-Nitro-5-(pyridin-3-yl)benzoic acid
1214371-23-9 95%
1g
$2923.95 2023-09-04
Alichem
A029001274-500mg
3-Nitro-5-(pyridin-3-yl)benzoic acid
1214371-23-9 95%
500mg
$1819.80 2023-09-04
Alichem
A029001274-250mg
3-Nitro-5-(pyridin-3-yl)benzoic acid
1214371-23-9 95%
250mg
$1019.20 2023-09-04

3-Nitro-5-(pyridin-3-yl)benzoic acid 関連文献

3-Nitro-5-(pyridin-3-yl)benzoic acidに関する追加情報

Introduction to 3-Nitro-5-(pyridin-3-yl)benzoic acid (CAS No. 1214371-23-9) and Its Emerging Applications in Chemical Biology

3-Nitro-5-(pyridin-3-yl)benzoic acid, identified by the chemical compound identifier CAS No. 1214371-23-9, is a specialized organic molecule that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a nitro group and a pyridine substituent on a benzoic acid backbone, exhibits promising characteristics that make it a valuable scaffold for drug discovery and molecular research. The nitro group introduces electrophilicity, while the pyridine moiety enhances binding affinity to biological targets, making this molecule a versatile tool in medicinal chemistry.

The structural composition of 3-Nitro-5-(pyridin-3-yl)benzoic acid positions it as a potential candidate for developing novel therapeutic agents. The benzoic acid core is well-documented for its role in various pharmacological applications, including anti-inflammatory and analgesic effects. The introduction of the nitro group at the 3-position increases the molecule's reactivity, enabling further functionalization through reduction or coupling reactions. This flexibility is particularly useful in designing derivatives with enhanced biological activity.

Recent advancements in computational chemistry have enabled the prediction of binding interactions between 3-Nitro-5-(pyridin-3-yl)benzoic acid and biological targets, such as enzymes and receptors. Studies have shown that the pyridine substituent can form hydrogen bonds and π-stacking interactions with key residues in protein active sites, improving drug-like properties like solubility and metabolic stability. These insights have guided the optimization of analogs to enhance potency and selectivity.

In the realm of medicinal chemistry, 3-Nitro-5-(pyridin-3-yl)benzoic acid has been explored as an intermediate in synthesizing small-molecule inhibitors targeting various diseases. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism. The nitro group can be reduced to an amine, allowing for further derivatization into more complex structures with tailored biological activities. Such modifications have led to the development of novel candidates for preclinical testing.

The pyridine moiety also contributes to the compound's interaction with nucleic acids, making it a potential candidate for applications in gene therapy or antisense drug development. Researchers have leveraged the ability of pyridine-based molecules to cross cell membranes, facilitating intracellular delivery of therapeutic agents. This property is particularly relevant in designing treatments for neurological disorders, where blood-brain barrier penetration is a significant challenge.

From a synthetic chemistry perspective, 3-Nitro-5-(pyridin-3-yl)benzoic acid serves as a versatile building block for constructing more complex heterocyclic compounds. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, can be employed to introduce additional functional groups at strategic positions within the molecule. These reactions enhance molecular diversity and allow for fine-tuning of pharmacokinetic properties.

The compound's stability under various conditions makes it suitable for both laboratory-scale experiments and large-scale pharmaceutical production. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for characterizing 3-Nitro-5-(pyridin-3-yl)benzoic acid, ensuring purity and consistency in batch-to-batch preparations. These analytical methods are critical for meeting regulatory standards required for drug development.

Emerging research suggests that 3-Nitro-5-(pyridin-3-yl)benzoic acid may also find applications beyond traditional pharmaceuticals. Its ability to modulate redox-sensitive signaling pathways has led to investigations into its potential use in antioxidant therapies or as a probe for studying oxidative stress mechanisms in cells. Additionally, its interaction with metal ions has been explored for developing metal chelation agents, which could be beneficial in treating metal poisoning or enhancing metal delivery systems.

The integration of machine learning models into drug discovery pipelines has accelerated the identification of promising candidates like 3-Nitro-5-(pyridin-3-yl)benzoic acid. Predictive algorithms can analyze vast datasets to identify structural features that correlate with biological activity, streamlining the process of lead optimization. Such computational approaches have complemented traditional experimental screening methods, leading to faster development cycles and more efficient resource allocation.

In conclusion, 3-Nitro-5-(pyridin-3-yl)benzoic acid (CAS No. 1214371-23-9) represents a significant advancement in chemical biology due to its multifaceted applications and structural versatility. Its role as an intermediate in drug synthesis, along with its potential use in therapeutic interventions and research tools, underscores its importance in modern medicinal chemistry. As scientific understanding continues to evolve, further exploration of this compound is expected to yield novel insights and innovations across multiple disciplines.

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